molecular formula C21H20BrClN4O2 B11646127 Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11646127
M. Wt: 475.8 g/mol
InChI Key: LVYBXBFFWVZNNF-UHFFFAOYSA-N
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Description

Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions:

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the quinazoline core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[6-chloro-4-(2-bromophenyl)quinazolin-2-yl]piperazine-1-carboxylate: A similar compound with reversed halogen substituents.

    Ethyl 4-[6-fluoro-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate: A fluorinated analog with potentially different biological activities.

Uniqueness

Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific halogen substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms may enhance its interaction with molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C21H20BrClN4O2

Molecular Weight

475.8 g/mol

IUPAC Name

ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C21H20BrClN4O2/c1-2-29-21(28)27-11-9-26(10-12-27)20-24-18-8-7-14(22)13-16(18)19(25-20)15-5-3-4-6-17(15)23/h3-8,13H,2,9-12H2,1H3

InChI Key

LVYBXBFFWVZNNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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